REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]2N(I)[CH2:9][CH2:10][C:6]=2[N:5]=[CH:4][N:3]=1.[CH3:12][C:13]([OH:17])(C#C)[CH3:14].C[N:19]([CH:21]=O)[CH3:20].C1COCC1>[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC(C)=O.CCCCCC.C(Cl)(Cl)Cl>[Cl:1][C:2]1[C:7]2[C:6]([C:10]#[C:9][C:13]([CH3:14])([OH:17])[CH3:12])=[CH:21][NH:19][C:20]=2[N:5]=[CH:4][N:3]=1 |^1:33,35,54,73|
|
Name
|
4-chloro-5-iodo-7H-pyrrolo[2,3-]pyrimidine
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC2=C1N(CC2)I
|
Name
|
|
Quantity
|
9.02 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#C)O
|
Name
|
TEA
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
62.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
187.5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
CuI
|
Quantity
|
1.36 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the reaction mass at RT under argon atmosphere for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the reaction mass under vacuum
|
Type
|
CUSTOM
|
Details
|
Charge ethyl acetate and give
|
Type
|
WASH
|
Details
|
washing with water and saturated aq. sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrate it under vacuum
|
Type
|
CUSTOM
|
Details
|
Crystallize the compound in 65% CHCl3
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)NC=C2C#CC(C)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.35 g | |
YIELD: PERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |